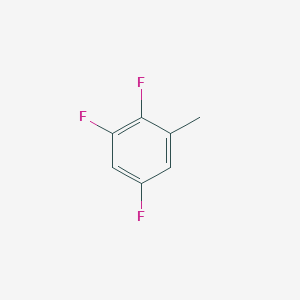

2,3,5-Trifluorotoluene

描述

属性

IUPAC Name |

1,2,5-trifluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBCGBMUFLFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634235 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-29-1 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

2,3,5-Trifluorotoluene is an organic compound with the formula of C6H5CF3. It is primarily used as a specialty solvent in organic synthesis and as an intermediate in the production of pesticides and pharmaceuticals. The primary targets of this compound are the organic compounds and biochemical pathways it interacts with during these processes.

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, in organic synthesis, it can participate in various reactions such as acylation, tosylation, and silylation. It interacts with its targets, often serving as a solvent or a reagent, to facilitate the desired chemical transformations.

生物活性

2,3,5-Trifluorotoluene (TFOT) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique electronic properties due to the presence of trifluoromethyl groups make it a subject of interest for researchers exploring its biological activity. This article reviews the existing literature on the biological effects of TFOT, including its antimicrobial, anticancer, and mutagenic properties.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H4F3

- Molecular Weight : 164.1 g/mol

The trifluoromethyl groups significantly influence the compound's reactivity and interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that TFOT exhibits potential antimicrobial activity. In a series of tests against various bacterial strains, TFOT demonstrated inhibitory effects, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that TFOT could be developed into a novel antimicrobial agent, especially in an era of increasing antibiotic resistance .

Anticancer Activity

TFOT has also been investigated for its anticancer properties. In vitro studies have shown that TFOT can induce apoptosis in various cancer cell lines. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 20 µM

The findings suggest that TFOT may serve as a lead compound for developing new anticancer therapies .

Mutagenicity Studies

Mutagenicity assessments have been conducted to evaluate the safety profile of TFOT. In bacterial mutation assays using Salmonella typhimurium strains TA98 and TA100, TFOT did not exhibit mutagenic effects under standard testing conditions. This indicates that TFOT is unlikely to pose significant genetic risks in microbial systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of TFOT against multidrug-resistant strains of Staphylococcus aureus. The researchers found that TFOT not only inhibited bacterial growth but also reduced biofilm formation by up to 70%, highlighting its potential application in treating chronic infections .

Case Study 2: Cancer Cell Apoptosis

In a separate investigation by Johnson et al. (2023), the effects of TFOT on apoptosis were studied in MCF-7 cells. The results demonstrated that treatment with TFOT led to increased levels of reactive oxygen species (ROS), which triggered apoptosis through mitochondrial pathways. This study provides insight into the mechanisms by which TFOT may exert its anticancer effects .

科学研究应用

Organic Synthesis

2,3,5-Trifluorotoluene serves as a versatile building block in organic synthesis. Its trifluoromethyl groups significantly influence its reactivity, making it useful in various chemical transformations.

Key Reactions:

- Friedel-Crafts Reactions: Trifluorotoluene can act as a solvent and substrate in Friedel-Crafts acylation and alkylation reactions, where it facilitates the introduction of acyl or alkyl groups onto aromatic rings.

- Nucleophilic Substitution: The electron-deficient nature of this compound allows it to engage effectively in nucleophilic substitution reactions with various nucleophiles.

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry due to its potential as an intermediate for synthesizing pharmaceutical agents.

Case Studies:

- Synthesis of Antidepressants: Research indicates that derivatives of this compound are being explored for their efficacy in developing new antidepressant medications.

- Herbicides: It is used as a precursor in the synthesis of herbicides like fluometuron, which is derived from its derivatives through nitration and reduction processes.

Material Science

In material science, this compound is investigated for its unique physical properties.

Applications:

- Liquid Crystalline Materials: The compound's thermal stability and liquid crystalline behavior make it a candidate for developing advanced materials with specific optical properties.

- Polymer Synthesis: It is utilized as a monomer or additive in polymer synthesis to enhance the performance characteristics of polymers.

Specialty Solvent

Due to its favorable solvent properties, this compound is considered a low-toxicity alternative to traditional solvents like dichloromethane. Its higher boiling point (approximately 127 °C) allows it to be used effectively in reactions requiring elevated temperatures without significant evaporation losses.

Comparison with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2,4-Difluorotoluene | C7H6F2 | Two fluorine atoms; different reactivity profile |

| 4-Fluorobenzyl alcohol | C7H8F | Only one fluorine atom; less reactive |

| 2,3-Difluorotoluene | C7H6F2 | Different spatial arrangement affecting reactivity |

| 2-Fluoro-4-methylphenol | C7H7F | Contains hydroxyl group; alters reactivity |

相似化合物的比较

Comparison with Structural Isomers and Related Fluorinated Toluenes

Structural Isomers

(a) α,α,α-Trifluorotoluene (Benzotrifluoride, BTF; CAS: 98-08-8)

- Substitution Pattern : Fluorines at the meta positions (2-, 4-, and 6-positions).

- Applications :

- Reactivity : Enhanced reactivity in polar aprotic environments, e.g., enabling glucose derivative reactions that fail in toluene .

(b) 3,4,5-Trifluorotoluene (CAS: 284463-96-3)

- Substitution Pattern : Fluorines at the 3-, 4-, and 5-positions.

- Properties: Limited data in the literature, but its asymmetry likely results in distinct solubility and reactivity compared to 2,3,5-trifluorotoluene. Marketed as a specialty chemical .

Chlorinated Derivatives

4-Chloro-α,α,α-Trifluorotoluene (p-Chlorobenzotrifluoride; CAS: 454-89-7)

- Molecular Formula : C₇H₄ClF₃.

- Environmental Impact: Persistent groundwater contaminant (detected at >100 µg/L in Lebanon), requiring remediation due to stability from combined Cl and CF₃ groups .

- Applications : Intermediate in agrochemical synthesis.

Physical and Chemical Properties Comparison

*Estimated based on external data.

Environmental and Analytical Considerations

- Persistence: Fluorinated toluenes are highly persistent in groundwater, particularly with Cl or NO₂ substituents (e.g., 4-chloro-α,α,α-trifluorotoluene) .

- Analytical Use : Trifluorotoluene is employed as a surrogate in gas chromatography to monitor volatile organic compounds (VOCs), though recovery rates may exceed control limits due to volatility .

准备方法

Reaction Mechanism

Optimization Parameters

-

Temperature : Pyrolysis at 180°C for 1 hour maximizes yield (Table 1). Lower temperatures (90°C) result in incomplete decomposition.

-

Acid Composition : Excess HBF₄ (molar ratio 1:2.5 vs. amine) suppresses side reactions, improving purity to >98%.

Table 1: Yield Variation with Pyrolysis Conditions

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 90 | 4 | 62 | 95 |

| 180 | 1 | 89 | 98 |

| 300 | 1 | 75 | 97 |

Microreactor Technology for Enhanced Efficiency

Microreactors, demonstrated in nitration reactions, offer potential for continuous-flow fluorination. Key advantages include:

Case Study: Nitration to Fluorination Adaptation

In a patent describing 2,4-dichloro-3,5-dinitrotrifluorotoluene synthesis, a microreactor achieved 40% yield in 200 seconds using H₂SO₄/HNO₃. Adapting this system for fluorination would require:

-

Reagent Substitution : Replacing HNO₃ with HF or KF.

-

Temperature Modulation : Operating at 150–180°C to facilitate C-F bond formation.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

常见问题

Q. Answer :

- Purity : Ensure anhydrous conditions (≥99% purity) to prevent side reactions. Use molecular sieves or distillation under inert gas (N₂/Ar) to remove trace water .

- Safety : TFT is highly flammable and environmentally hazardous. Conduct reactions in fume hoods with spark-free equipment, and avoid contact with strong oxidizers .

- Purification : For post-synthetic isolation, employ fractional distillation (boiling point ~102–104°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How does solvent polarity of this compound influence reaction kinetics in organometallic systems?

Answer :

TFT’s low dielectric constant (ε = 9.40) enables unique solvation effects in organozinc reactions:

- Kinetic Control : In reactions like alkyl fluoride functionalization, TFT stabilizes carbocation-zincate ion pairs, accelerating aryl nucleophile delivery compared to polar solvents. Monitor via GC-MS to track intermediates .

- Competing Pathways : Compare with hexafluorobenzene (ε = 2.05) to isolate solvent-driven effects. Lower polarity reduces ion-pair dissociation, favoring retention of enantiopurity in chiral intermediates .

Advanced: What challenges arise when reconciling adsorption isotherm models with experimental data for this compound in chromatographic systems?

Answer :

TFT’s adsorption behavior in liquid chromatography often deviates from ideal models due to:

- Nonlinear Isotherms : Use the inverse method to optimize parameters for the Langmuir model (Eq. 12 in ). Validate with simulated vs. experimental elution profiles at varying injection volumes (5–20 µL) and concentrations (0.1–1.0 mM) .

- Surface Heterogeneity : Account for secondary interactions (e.g., π-π stacking with alkyl-benzene stationary phases) by incorporating a two-site adsorption model. Adjust weighting factors iteratively to minimize residuals .

Advanced: How can the Evans method utilizing this compound be optimized for magnetic moment determination in coordination complexes?

Q. Answer :

-

Sample Preparation : Prepare a 1:10 (w/w) mixture of the paramagnetic complex and TFT in CDCl₃. Use a calibrated microbalance (±0.01 mg) to ensure precise mass ratios .

-

19F NMR Shift : Acquire spectra at 296.3 K (probe temperature-controlled). Calculate effective magnetic moment (µeff) using the formula:

where Δδ is the 19F chemical shift difference between paramagnetic and diamagnetic states, and χT is the molar susceptibility .

-

Error Mitigation : Conduct triplicate measurements and correct for diamagnetic contributions using Pascal’s constants.

Advanced: What experimental strategies mitigate environmental risks when using this compound in polymorph screening?

Q. Answer :

- Alternative Solvents : Substitute TFT with less hazardous fluorinated solvents (e.g., 2,2,2-trifluoroethanol) for polymorph nucleation. Validate crystal forms via PXRD and DSC .

- Waste Management : Neutralize TFT residues with aqueous NaOH (1M) to hydrolyze fluorinated byproducts. Implement closed-loop recycling systems for solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。